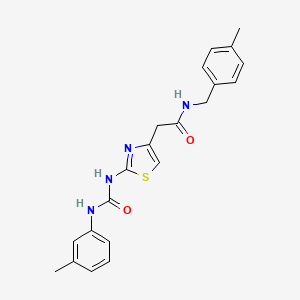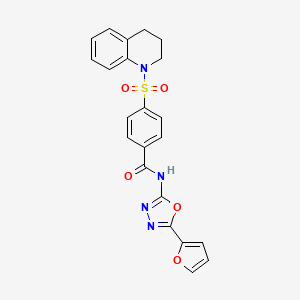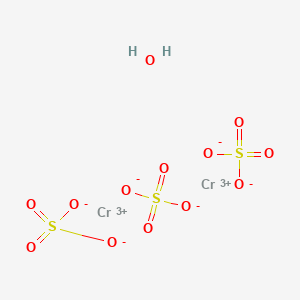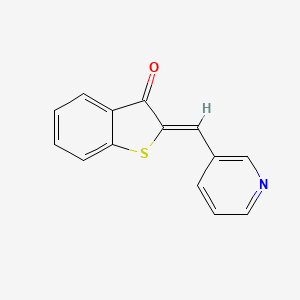![molecular formula C7H17ClN2O B2675535 3-Amino-N-[(2R)-butan-2-yl]propanamide;hydrochloride CAS No. 2137098-73-6](/img/structure/B2675535.png)
3-Amino-N-[(2R)-butan-2-yl]propanamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-N-[(2R)-butan-2-yl]propanamide;hydrochloride, also known as BAP, is a synthetic compound that has gained significant interest in the field of medicinal chemistry. It has a molecular formula of C7H17ClN2O and a molecular weight of 180.68 .
Molecular Structure Analysis
The InChI code for 3-Amino-N-[(2R)-butan-2-yl]propanamide;hydrochloride is 1S/C7H16N2O.ClH/c1-3-6(2)9-7(10)4-5-8;/h6H,3-5,8H2,1-2H3,(H,9,10);1H/t6-;/m1./s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry and the positions of all atoms.Wissenschaftliche Forschungsanwendungen
Enantiomer Separation and Synthesis of Bioactive Compounds
The separation of enantiomers and the synthesis of bioactive compounds are critical in medicinal chemistry. For example, the enzymatic resolution of racemic compounds has been employed to obtain optically pure substances, such as (R)-GABOB and (R)-carnitine hydrochloride, which are important in neuroscience and metabolic studies (Kamal, Khanna, & Krishnaji, 2007). This approach demonstrates the versatility of enzymatic methods in obtaining chiral molecules, which could be analogous to applications involving 3-Amino-N-[(2R)-butan-2-yl]propanamide;hydrochloride.
Heterocyclic Compound Synthesis
Heterocyclic compounds are foundational in developing pharmaceuticals and agrochemicals. The synthesis of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides has shown potent root growth-inhibitory activity, indicating their potential in agricultural applications (Kitagawa & Asada, 2005). This research area could be pertinent to studying 3-Amino-N-[(2R)-butan-2-yl]propanamide;hydrochloride derivatives for similar bioactivities.
Antiviral and Antimicrobial Research
The exploration of novel compounds for antiviral and antimicrobial effects is a continuous need in medicinal chemistry. Research on 3-(naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-one derivatives, including butanamide reactions, has revealed promising antiviral activity against the H5N1 virus, showcasing the therapeutic potential of such compounds (Flefel et al., 2014). Similarly, the synthesis and characterization of substituted phenyl azetidines, including 3-amino-2-(4-bromo phenyl) propan-1-ol derivatives, have been investigated for their antimicrobial activity, highlighting the importance of structural variation in drug discovery (Doraswamy & Ramana, 2013).
Development of Anticonvulsants
The design and synthesis of compounds with anticonvulsant activities are crucial in addressing epilepsy and other seizure disorders. N-Benzyl-3-[(chlorophenyl)amino]propanamides have been evaluated for their efficacy in seizure models, presenting a novel class of compounds with potential therapeutic applications in neurology (Idris et al., 2011).
Urease Inhibition for Therapeutic Applications
The discovery of urease inhibitors is significant for treating infections caused by urease-producing pathogens. Novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides have shown potent urease inhibitory activity, illustrating the importance of structural diversity in finding new therapeutic agents (Nazir et al., 2018).
Eigenschaften
IUPAC Name |
3-amino-N-[(2R)-butan-2-yl]propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-3-6(2)9-7(10)4-5-8;/h6H,3-5,8H2,1-2H3,(H,9,10);1H/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCMCTCDNXRXFM-FYZOBXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)NC(=O)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N-[(2R)-butan-2-yl]propanamide;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2675458.png)
![2-Chloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2675461.png)
![[(2,5-Dichlorophenyl)methyl]triphenylphosphanium chloride](/img/structure/B2675462.png)

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[3-methoxy-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]prop-2-enamide](/img/structure/B2675464.png)






![N-[2-(2-chlorophenyl)ethyl]-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide](/img/structure/B2675472.png)